molecular formula C9H9BBrClO2 B14070952 (4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid

(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid

Cat. No.: B14070952
M. Wt: 275.33 g/mol
InChI Key: ZIDRYXAGSAABNU-UHFFFAOYSA-N
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Description

(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H9BBrClO2. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the reaction of the corresponding aryl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-bromophenylboronic acid. While all these compounds are used in Suzuki-Miyaura coupling reactions, this compound is unique due to its specific substituents, which can influence the reactivity and selectivity of the coupling reactions .

Similar Compounds

Properties

Molecular Formula

C9H9BBrClO2

Molecular Weight

275.33 g/mol

IUPAC Name

(4-bromo-2-chloro-5-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H9BBrClO2/c11-8-4-9(12)7(10(13)14)3-6(8)5-1-2-5/h3-5,13-14H,1-2H2

InChI Key

ZIDRYXAGSAABNU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Br)C2CC2)(O)O

Origin of Product

United States

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